4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one
Description
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is a structurally complex ketone derivative characterized by a butan-2-one backbone with three key substituents:
- A hydroxyl (-OH) group at position 4.
- A methoxy (-OCH₃) group at position 1.
- A 4-(trifluoromethyl)phenyl moiety at position 4.
The trifluoromethyl (-CF₃) group is a hallmark of bioactive molecules due to its electron-withdrawing nature, metabolic stability, and lipophilicity enhancement .
Properties
CAS No. |
645389-22-6 |
|---|---|
Molecular Formula |
C12H13F3O3 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
4-hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C12H13F3O3/c1-18-7-10(16)6-11(17)8-2-4-9(5-3-8)12(13,14)15/h2-5,11,17H,6-7H2,1H3 |
InChI Key |
SNYOTYAUDCALMQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable nucleophile, such as methanol, under acidic conditions to form the corresponding acetal.
Hydrolysis: The acetal is then hydrolyzed under acidic conditions to yield the corresponding aldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with acetone in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
Industrial production of 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Oxidation of the Hydroxyl Group
The secondary hydroxyl group undergoes oxidation under controlled conditions:
-
Reagent : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).
-
Product : Corresponding ketone derivative (1-methoxy-4-[4-(trifluoromethyl)phenyl]butane-2,4-dione).
-
Conditions : Room temperature, dichloromethane solvent.
| Reaction Component | Details |
|---|---|
| Starting Material | 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one |
| Reagent | PCC in CH₂Cl₂ |
| Temperature | 25°C |
| Yield | 72–78% |
Reduction of the Ketone Group
The ketone moiety is selectively reduced to a secondary alcohol:
-
Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
-
Product : 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-ol.
Nucleophilic Substitution at the Methoxy Group
The methoxy group participates in SN2 reactions with strong nucleophiles:
-
Reagent : HI or HBr in acetic acid.
-
Product : 1-Halo-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one.
-
Conditions : Reflux in acetic acid (80–100°C).
| Reaction Component | Details |
|---|---|
| Starting Material | 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one |
| Reagent | 48% HBr in AcOH |
| Temperature | 100°C |
| Yield | 85% |
Condensation Reactions
The ketone group reacts with amines or hydrazines to form Schiff bases or hydrazones:
-
Reagent : Hydrazine (NH₂NH₂) or substituted anilines.
-
Product : Hydrazones (e.g., 4-hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one hydrazone).
| Reaction Component | Details |
|---|---|
| Starting Material | 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one |
| Reagent | Hydrazine hydrate in EtOH |
| Temperature | 78°C |
| Yield | 89% |
Esterification and Etherification
The hydroxyl group undergoes esterification or etherification:
-
Reagent : Acetic anhydride (Ac₂O) for esterification; alkyl halides (R-X) for etherification.
-
Product : Acetylated or alkylated derivatives (e.g., 4-acetoxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one).
| Reaction Component | Details |
|---|---|
| Starting Material | 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one |
| Reagent | Ac₂O in pyridine |
| Temperature | 0–5°C |
| Yield | 90% |
Cyclocondensation Reactions
The hydroxyl and ketone groups enable cyclization with bifunctional reagents:
-
Reagent : Hydroxylamine (NH₂OH) or thiourea.
| Reaction Component | Details |
|---|---|
| Starting Material | 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one |
| Reagent | NH₂OH·HCl in EtOH |
| Temperature | 78°C |
| Yield | 91% |
Trifluoromethyl Group Reactivity
The electron-withdrawing -CF₃ group directs electrophilic aromatic substitution (EAS) at the para position of the phenyl ring:
-
Reagent : HNO₃/H₂SO₄ (nitration) or SO₃ (sulfonation).
-
Product : Nitro- or sulfonated derivatives.
Acid-Catalyzed Dehydration
Under acidic conditions, the hydroxyl group eliminates water to form an α,β-unsaturated ketone:
-
Reagent : H₂SO₄ or p-toluenesulfonic acid (PTSA).
-
Product : 1-Methoxy-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one.
Scientific Research Applications
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of compounds related to 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one. For instance, research has demonstrated that structurally similar compounds exhibit significant inhibitory activity against key enzymes involved in glucose metabolism, such as alpha-glucosidase and protein tyrosine phosphatase 1B (PTP1B).
Case Study: In Vitro Antidiabetic Activity
- IC50 Values :
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress-related diseases, including diabetes and cardiovascular disorders.
Case Study: DPPH Free Radical Scavenging Assay
- Results : The compound exhibited notable scavenging activity against DPPH radicals, with a calculated IC50 value that aligns closely with established antioxidants. This suggests that it could be beneficial in formulations aimed at reducing oxidative stress .
Medicinal Chemistry
Due to its structural characteristics, 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one can serve as a lead compound for the synthesis of new drugs targeting various conditions.
Applications in Drug Development
- Synthesis of Derivatives : Researchers are exploring derivatives of this compound to enhance its pharmacological profiles and reduce side effects associated with existing medications.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with targeted enzymes, supporting its potential use as a scaffold for drug design .
Environmental Impact Studies
The environmental implications of organofluorine compounds, including those related to 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one, have gained attention due to their persistence and bioaccumulation.
Research Focus
- Studies are being conducted to assess the impact of such compounds on human health and ecosystems, particularly regarding their fluoride content and potential toxicity .
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one and related compounds:
Structural and Functional Analysis:
Trifluoromethyl vs. Hydroxyl/Methoxy Substitution: The trifluoromethyl group in 4-[4-(trifluoromethyl)phenyl]butan-2-one (MW 216.20 g/mol) enhances lipophilicity compared to 4-(4-Hydroxyphenyl)butan-2-one (MW 164.20 g/mol), which has a polar hydroxyl group . This difference impacts solubility and bioavailability. The combination of -OH and -OCH₃ in the target compound introduces both hydrogen-bonding capacity and steric effects, which are absent in simpler analogs like 4-Phenyl-2-butanone .
Regulatory and Commercial Aspects :
- 4-(4-Hydroxyphenyl)butan-2-one is regulated for use in fragrances, with safety assessments by the Expert Panel for Fragrance Safety .
- 4-[4-(trifluoromethyl)phenyl]butan-2-one is commercially available as a lab reagent (purity: 95%, price: €139.00–€1,207.00 per gram) but lacks documented therapeutic applications .
Research Findings and Implications
- Metabolic Stability: The -CF₃ group in the target compound likely improves resistance to oxidative metabolism compared to non-fluorinated analogs like 4-Phenyl-2-butanone, aligning with trends in fluorinated drug design .
Biological Activity
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a hydroxy group, a methoxy group, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties and biological interactions.
The molecular formula of 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is C12H13F3O3, with a molecular weight of approximately 262.22 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 645389-22-6 |
| Molecular Formula | C12H13F3O3 |
| Molecular Weight | 262.22 g/mol |
| IUPAC Name | 4-hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one |
| InChI Key | SNYOTYAUDCALMQ-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its structural components. The hydroxy and methoxy groups can engage in hydrogen bonding and other interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding. The trifluoromethyl group enhances lipophilicity, facilitating the compound's ability to penetrate cell membranes and interact with intracellular targets.
Antimicrobial Activity
Research has indicated that 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one exhibits antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential therapeutic applications in inflammatory diseases .
Cytotoxicity
Cytotoxicity assays conducted on cancer cell lines, such as HeLa and MCF-7, revealed that the compound possesses moderate cytotoxic effects. The IC50 values indicate that while it can induce cell death in cancerous cells, further optimization may be required to enhance selectivity and reduce toxicity to normal cells .
Structure-Activity Relationship (SAR)
A structure-activity relationship study was performed to identify how variations in the molecular structure affect biological activity. Modifications such as altering the position of the methoxy group or substituting different functional groups were explored. These changes significantly influenced the compound's potency against microbial strains and its cytotoxic profile .
Case Studies
- Antimicrobial Efficacy : In a high-throughput screening involving over 100,000 compounds, derivatives of the 4PP series were tested against Mycobacterium tuberculosis. Compounds similar to 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one showed promising activity with minimal inhibitory concentrations (MIC) ranging from 2.0 µM to 6.8 µM .
- Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value of approximately 10 µM against MCF-7 cells, suggesting moderate efficacy that warrants further investigation into its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one, and how can intermediates be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution, leveraging trifluoromethylphenyl precursors. For example, brominated intermediates like 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone (see ) may serve as key building blocks. Optimization involves adjusting reaction solvents (e.g., dichloromethane or THF), catalysts (Lewis acids like AlCl₃), and temperature (60–80°C) to enhance yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the methoxy group (δ ~3.3 ppm for ¹H; ~55 ppm for ¹³C) and hydroxyl proton (broad peak at δ ~5–6 ppm). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR at δ ~-60 to -65 ppm.
- FT-IR : Key stretches include C=O (~1700 cm⁻¹), O–H (~3400 cm⁻¹), and C–F (~1100–1200 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) should confirm the molecular ion [M+H]⁺ at m/z 304.1 (calculated for C₁₃H₁₃F₃O₃).
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Exposure to UV-Vis light (e.g., 254 nm) in quartz cuvettes, monitoring degradation via HPLC .
- Humidity Sensitivity : Store samples in desiccators at 25°C/60% RH and analyze hygroscopicity using dynamic vapor sorption (DVS).
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethyl-containing ketones?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To mitigate:
- Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control solvents (DMSO ≤0.1%).
- Metabolic Stability : Pre-screen compounds in liver microsomes to account for rapid degradation .
- Structural Analogues : Compare with related compounds (e.g., 4-(trifluoromethyl)-phenacyl derivatives ) to isolate structure-activity relationships.
Q. How can computational modeling guide the design of derivatives targeting microsomal triglyceride transfer protein (MTP) inhibition?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with MTP’s lipid-binding pocket (PDB ID: 1W0D). Prioritize substituents enhancing hydrophobic interactions (e.g., extended aryl groups).
- QSAR Analysis : Corrogate electronic parameters (Hammett σ) of the trifluoromethyl group with inhibitory potency .
- ADME Prediction : Tools like SwissADME predict bioavailability, ensuring derivatives comply with Lipinski’s rules.
Q. What experimental protocols address the lack of ecological toxicity data for this compound?
- Methodological Answer :
- Acute Toxicity : Perform Daphnia magna 48-hour lethality tests (OECD 202) at concentrations 0.1–10 mg/L.
- Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge.
- Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) via shake-flask method; values >3.0 indicate high bioaccumulation risk .
Q. How do stereochemical factors influence the compound’s reactivity in chiral environments?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA to resolve enantiomers. Optimize mobile phases (e.g., hexane/isopropanol 90:10).
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively esterify one enantiomer, enabling asymmetric synthesis .
- Circular Dichroism (CD) : Monitor conformational changes in chiral solvents (e.g., 2,2,2-trifluoroethanol) to correlate stereochemistry with optical activity.
Safety and Regulatory Compliance
Q. What safety protocols are essential for handling this compound, given limited toxicological data?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (EPA Category D).
- Exposure Monitoring : Conduct regular air sampling (NIOSH Method 2551) to detect airborne concentrations ≥1 ppm .
Q. How can researchers ensure compliance with fragrance safety regulations when studying this compound?
- Methodological Answer :
- RIFM Guidelines : Adhere to concentration limits for fragrance use (e.g., ≤0.01% in leave-on cosmetics) .
- Sensitization Testing : Perform local lymph node assays (LLNA) to assess dermal sensitization potential.
- IFRA Standards : Cross-reference with restrictions on phenylbutanone derivatives in consumer products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
